[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane)
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Overview
Description
[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane) is an organophosphorus compound with the formula C27H26P2. It is a white solid that is soluble in organic solvents and slightly air-sensitive, degrading in air to the phosphine oxide. This compound is classified as a diphosphine ligand in coordination chemistry and homogeneous catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane) can be synthesized by the reaction of lithium diphenylphosphide and 1,3-dichloropropane:
2Ph2PLi+Cl(CH2)3Cl→Ph2P(CH2)3PPh2+2LiCl
Alternatively, it can be synthesized via a more controllable and cost-effective route involving metal-halogen exchange and metathesis:
Br(CH2)3Br+2tBuLi→Li(CH2)3Li+2tBuBr
Li(CH2)3Li+2PCl3→Cl2P(CH2)3PCl2+2LiCl
Cl2P(CH2)3PCl2+4PhLi→Ph2P(CH2)3PPh2+4LiCl
Industrial Production Methods
Industrial production methods for [(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane) typically involve large-scale synthesis using the above-mentioned synthetic routes, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions, particularly in coordination chemistry.
Common Reagents and Conditions
Common reagents used in these reactions include lithium diphenylphosphide, 1,3-dichloropropane, tert-butyllithium, and phenyl lithium. Reaction conditions typically involve inert atmospheres to prevent oxidation and degradation .
Major Products
Major products formed from these reactions include [(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane) itself, along with by-products such as lithium chloride and tert-butyl bromide .
Scientific Research Applications
[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane) is widely used in scientific research, particularly in:
Chemistry: As a bidentate ligand in coordination chemistry and homogeneous catalysis.
Biology: In studies involving metal complexes and their biological activities.
Mechanism of Action
The mechanism by which [(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane) exerts its effects involves its role as a bidentate ligand, forming six-membered C3P2M chelate rings with a natural bite angle of 91°. This allows it to stabilize metal complexes and facilitate various catalytic reactions .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: Another diphosphine ligand with a similar structure but different chain length.
1,3-Bis(diphenylphosphino)propane: A closely related compound with similar properties and applications.
Uniqueness
[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane) is unique due to its specific chain length and the resulting bite angle, which influences its coordination chemistry and catalytic properties .
Properties
CAS No. |
73731-95-0 |
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Molecular Formula |
C31H35P3 |
Molecular Weight |
500.5 g/mol |
IUPAC Name |
bis(3-diphenylphosphanylpropyl)-methylphosphane |
InChI |
InChI=1S/C31H35P3/c1-32(24-14-26-33(28-16-6-2-7-17-28)29-18-8-3-9-19-29)25-15-27-34(30-20-10-4-11-21-30)31-22-12-5-13-23-31/h2-13,16-23H,14-15,24-27H2,1H3 |
InChI Key |
UJQWWJLPUOAABY-UHFFFAOYSA-N |
Canonical SMILES |
CP(CCCP(C1=CC=CC=C1)C2=CC=CC=C2)CCCP(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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